molecular formula C20H22FN3O2 B11539036 3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11539036
M. Wt: 355.4 g/mol
InChI Key: ZTMIGYWHURTJAX-PTGBLXJZSA-N
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Description

3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with N’-[(1E)-1-phenylpentylidene]hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-ethylbenzamide
  • 3-Fluoro-N-butyl-N-methylbenzamide
  • 3-Fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-ethylbenzamide

Uniqueness

3-Fluoro-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of a hydrazinecarbonyl group and a phenylpentylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-fluoro-N-[2-oxo-2-[(2E)-2-(1-phenylpentylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H22FN3O2/c1-2-3-12-18(15-8-5-4-6-9-15)23-24-19(25)14-22-20(26)16-10-7-11-17(21)13-16/h4-11,13H,2-3,12,14H2,1H3,(H,22,26)(H,24,25)/b23-18+

InChI Key

ZTMIGYWHURTJAX-PTGBLXJZSA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2

Origin of Product

United States

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